molecular formula C20H20N2O3 B5517074 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)propanamide CAS No. 6047-57-0

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)propanamide

Cat. No. B5517074
CAS RN: 6047-57-0
M. Wt: 336.4 g/mol
InChI Key: AAKLYPZJYIRWBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)propanamide" often involves multi-step chemical reactions, starting with specific precursor molecules. For example, the synthesis of a structurally related compound, 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, was achieved through the reaction of 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, showcasing the complexity of such syntheses (Huang Ming-zhi et al., 2005).

Scientific Research Applications

HIV-1 Integrase Inhibitory Activity

A study aimed at identifying inhibitors of the human immunodeficiency virus-1 (HIV-1) integrase (IN) synthesized a series of derivatives with a 1,3-diketo functional group, believed to play a crucial role in IN inhibition. However, these derivatives did not show inhibitory activity against HIV-1 IN, highlighting the challenges in developing effective anti-IN agents (Penta, Babu, Ganguly, & Murugesan, 2013).

Herbicidal Activity

Research into N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide demonstrated effective herbicidal activity, showcasing the potential of chemical derivatives in agricultural applications (Liu et al., 2008).

Antidepressant Properties

A series of compounds, including derivatives of 1H-pyrazole-1-propanamine, were explored for their potential antidepressant properties. One compound was found to be equipotent with imipramine in standard antidepressant assays in animals, showing promise as a potential antidepressant with reduced side effects (Bailey et al., 1985).

Neuroprotective Effects of Propofol

Propofol, an anesthetic agent, has been studied for its neuroprotective properties, including reducing cerebral blood flow and intracranial pressure, antioxidant, and anti-inflammatory properties. It has potential applications in protecting the brain from ischemic injury (Kotani et al., 2008).

Antimicrobial Properties

Compounds with the isoindoline-1,3-dione moiety have been evaluated for their antibacterial and antifungal activities, highlighting the potential of these derivatives in developing new antimicrobial agents (Baranovskyi et al., 2018).

properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-(4-propan-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13(2)14-7-9-15(10-8-14)21-18(23)11-12-22-19(24)16-5-3-4-6-17(16)20(22)25/h3-10,13H,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKLYPZJYIRWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350553
Record name ST50184258
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6047-57-0
Record name ST50184258
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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